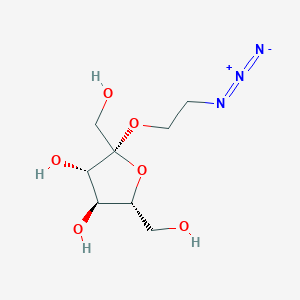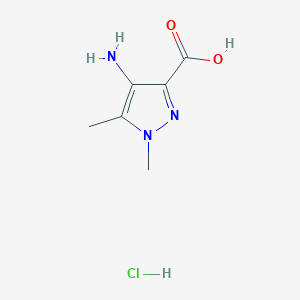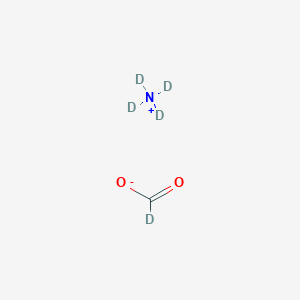
2-Azidoethyl-b-D-fructopyranoside
Descripción general
Descripción
2-Azidoethyl-b-D-fructopyranoside, also known as AEF or AEFP, is a synthetic sugar derivative characterized by the presence of an azide group at the C2 position of the fructose ring. It is a compound of immense significance in the biomedical field, serving as a pivotal substrate, facilitating exhaustive exploration into intricate enzymatic reactions that shed light on the enigmatic realm of carbohydrate metabolism .
Molecular Structure Analysis
The molecular formula of 2-Azidoethyl-b-D-fructopyranoside is C8H15N3O6 . It has an average mass of 249.221 Da and a monoisotopic mass of 249.096085 Da .Aplicaciones Científicas De Investigación
Glycosylation in Organic Synthesis
Research has demonstrated the effectiveness of 2-O-acyl fructopyranosides in glycosylation, a key process in organic synthesis. This method, involving 2-azidoethyl-b-D-fructopyranoside, offers good β-selectivity and yields, making it useful for the synthesis of d-fructopyranosides. Such advancements are pivotal in developing complex carbohydrates for various applications, including pharmaceuticals and biomaterials (Lin et al., 2014).
Synthesis of Diverse Derivatives
The synthesis of 2(R),3-dihydroxypropyl and 2(R),3(R)-dihydroxybutyl beta-D-fructopyranosides, which involves 2-azidoethyl-b-D-fructopyranoside, is significant for producing diverse derivatives. This process, using Sharpless-type catalytic asymmetric dihydroxylation, aids in the exploration of stereochemistries and chemical properties, critical for advancing chemical biology and material science (Sung’hwa et al., 2006).
RNA Modification for Biomedical Applications
2-Azidoethyl-b-D-fructopyranoside plays a role in RNA modification, as shown in the synthesis of novel 2′-azido cytidine and 2′-azido guanosine building blocks. This modification is crucial for biomedical research, including gene silencing and fluorescent labeling for cellular imaging, expanding the potential for therapeutic and diagnostic applications (Fauster et al., 2012).
Development of Novel Fructans
In agricultural and food science, engineering the metabolism of fructans in plants, where 2-azidoethyl-b-D-fructopyranoside could be a component, is a strategic research goal. Modifying crops to produce specific fructan molecules can lead to healthier food ingredients and more efficient energy storage in plants (Ritsema & Smeekens, 2003).
Safety and Hazards
For safety and hazards information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 2-Azidoethyl-b-D-fructopyranoside . The MSDS contains comprehensive information about the potential hazards of the compound, as well as first aid measures, fire-fighting measures, accidental release measures, and handling and storage precautions .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2-(2-azidoethoxy)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8(4-13)7(15)6(14)5(3-12)17-8/h5-7,12-15H,1-4H2/t5-,6-,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYGQHVACBKGHS-OOJXKGFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC1(C(C(C(O1)CO)O)O)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)












